N,N-Dibromo-4-methylbenzenesulfonamide
Description
N,N-Dibromo-4-methylbenzenesulfonamide is a halogenated sulfonamide compound characterized by the presence of two bromine atoms attached to the nitrogen of the sulfonamide group and a methyl substituent on the benzene ring. This compound is primarily utilized as a reagent in organic synthesis, particularly in acylation reactions under mild conditions. For example, it has been employed in combination with acetic anhydride (Ac₂O) and N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂) to achieve high-yield acylation of alcohols, with reported yields of 84–98% . Its reactivity stems from the electron-withdrawing sulfonamide group and the bromine substituents, which enhance its electrophilic character. The compound’s stability under various reaction conditions and its compatibility with diverse substrates make it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
N,N-dibromo-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-6-2-4-7(5-3-6)13(11,12)10(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJBLYLRWIFFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-40-1 | |
| Record name | N,N-DIBROMO-P-TOLUENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibromo-4-methylbenzenesulfonamide can be synthesized through the bromination of 4-methylbenzenesulfonamide. The reaction typically involves the use of bromine or a bromine source in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the nitrogen atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibromo-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Organic solvents such as chloroform, dichloromethane, and dimethylformamide are typically used.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a sulfonamide derivative, while substitution with a thiol would produce a thioether derivative .
Scientific Research Applications
N,N-Dibromo-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dibromo-4-methylbenzenesulfonamide involves its ability to act as an electrophilic reagent. The bromine atoms on the nitrogen atoms make the compound highly reactive towards nucleophiles. This reactivity allows it to introduce sulfonamide groups into organic molecules, thereby modifying their chemical properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
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